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Sendai virus nucleoprotein(321-336) -

Sendai virus nucleoprotein(321-336)

Catalog Number: EVT-13950286
CAS Number:
Molecular Formula: C85H110N20O23
Molecular Weight: 1779.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sendai virus nucleoprotein (321-336) is a peptide derived from the nucleoprotein of the Sendai virus, a member of the Paramyxoviridae family. This virus primarily infects rodents and is used extensively in research due to its non-pathogenic nature in humans and its utility as a vaccine vector. The nucleoprotein plays a critical role in encapsidating the viral genome, forming a helical nucleocapsid that protects the viral RNA from degradation by host nucleases. The specific peptide sequence from amino acids 321 to 336 is particularly significant for understanding the structural and functional properties of the nucleoprotein.

Source

The Sendai virus was first isolated in Japan in 1952 from a human tissue sample. It has since been characterized as a murine respirovirus, primarily affecting rodents but not pathogenic to humans or domestic animals. The nucleoprotein is essential for viral assembly and genome protection, making it a focal point of virology research .

Classification
  • Realm: Riboviria
  • Kingdom: Orthornavirae
  • Phylum: Negarnaviricota
  • Class: Monjiviricetes
  • Order: Mononegavirales
  • Family: Paramyxoviridae
  • Genus: Respirovirus
  • Species: Murine respirovirus (Sendai virus)
Synthesis Analysis

Methods

The synthesis of Sendai virus nucleoprotein (321-336) typically involves recombinant DNA technology. This method allows for the expression of the nucleoprotein in suitable host cells, such as bacteria or yeast, which can then be harvested and purified.

Technical Details

  1. Cloning: The gene encoding the nucleoprotein is cloned into an expression vector.
  2. Transformation: The vector is introduced into a host organism (e.g., Escherichia coli).
  3. Induction: Protein expression is induced using specific conditions (e.g., IPTG for bacterial systems).
  4. Purification: The expressed protein is purified using affinity chromatography, often utilizing tags like His-tags for easier isolation.
Molecular Structure Analysis

Structure

Data

  • Molecular Weight: Approximately 1779.93 Da.
  • Molecular Formula: C85H110N20O23.
  • Structural Insights: Cryo-electron microscopy has provided insights into the helical arrangement and interactions between nucleoproteins within the nucleocapsid .
Chemical Reactions Analysis

Reactions

The primary reactions involving Sendai virus nucleoprotein include its interaction with viral RNA during encapsidation and assembly of the nucleocapsid. The nucleoprotein binds to RNA in a stoichiometric ratio, typically one nucleoprotein molecule per six ribonucleotides, forming a protective helical structure.

Technical Details

  1. Binding Affinity: The interaction between the nucleoprotein and RNA is mediated by specific amino acid residues that recognize and stabilize RNA structures.
  2. Nucleocapsid Formation: The assembly process involves domain swapping and interactions between adjacent protomers, contributing to the stability of the helical structure .
Mechanism of Action

Process

The mechanism by which Sendai virus nucleoprotein functions involves several key steps:

  1. RNA Binding: Nucleoproteins bind to viral RNA immediately after synthesis, protecting it from degradation.
  2. Nucleocapsid Assembly: The protein facilitates the formation of helical structures that encapsulate the RNA genome.
  3. Gene Regulation: The C-terminal tail of the nucleoprotein interacts with phosphoproteins to regulate transcription and replication processes within infected cells .

Data

Studies have shown that specific residues within the nucleoprotein are crucial for its interaction with RNA, influencing both stability and functionality during viral replication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a lyophilized powder.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Chemical Properties

  • Purity: Generally >95%, indicating high-quality preparation for research applications.
  • Solubility: Soluble in aqueous buffers commonly used in biochemical assays.
Applications

Sendai virus nucleoprotein (321-336) has several scientific uses:

  1. Vaccine Development: Used as a backbone for developing vaccines against various pathogens, including Mycobacterium tuberculosis and HIV-1.
  2. Research Tool: Serves as a model system for studying viral assembly, immune responses, and mechanisms of viral pathogenesis.
  3. Immunogenic Studies: Its properties allow researchers to explore immune responses in laboratory settings, providing insights into potential therapeutic interventions against paramyxovirus infections .
Molecular Virology of Sendai Virus Nucleoprotein (321-336)

Role in Paramyxovirus Nucleocapsid Assembly Mechanisms

Sendai virus nucleoprotein (SeV NP) plays a central role in orchestrating viral nucleocapsid assembly, a process critical for genomic RNA protection and replication. The segment spanning residues 321-336 resides within the Central Conserved Region (CCR; aa 258–357), a domain essential for NP-NP self-assembly. Structural analyses reveal that this region facilitates oligomerization through specific hydrophobic interactions, particularly involving phenylalanine at position 324 (F324). Site-directed mutagenesis demonstrates that substitutions at F324 (e.g., F324V or F324I) disrupt NP oligomerization, confirming this residue’s pivotal role in maintaining nucleocapsid integrity [6].

The nucleocapsid assembly proceeds via a "domain swapping" mechanism: The N-terminal arm (N-arm) and C-terminal arm (C-arm) of one NP protomer interlock with adjacent protomers to form helical filaments. Residues 321-336 contribute to this process by stabilizing the C-arm interface, which engages the α16 helix of the subsequent NP subunit. This interaction enables the formation of double-headed nucleocapsids observed in cryo-EM studies, where two helical filaments converge in a tail-to-tail, clam-shaped joint [1] [5]. Disruption of the CCR destabilizes this architecture, leading to aberrant oligomers incapable of RNA binding [6].

Table 1: Key Assembly-Disrupting Mutants in SeV NP CCR

MutantAmino Acid ChangeAssembly PhenotypeFunctional Consequence
F324VPhe324 → ValDefective self-assemblyLoss of NP-NP interactions
F324IPhe324 → IleDefective self-assemblyLoss of NP-NP interactions
NP260-1Tyr260 → AspAberrant helical oligomersFailure to associate with RNA

Domain-Specific Contributions to Viral RNA Encapsidation

The 321-336 segment directly coordinates viral RNA encapsidation through dual mechanisms:

  • RNA Binding Specificity: Although the NP interdomain cleft (NTD-CTD cleft) mediates non-specific RNA clamping via conserved positive charges, the CCR fine-tunes RNA orientation. Residues 321-336 stabilize a "3-bases-in, 3-bases-out" RNA conformation, shielding nucleotides from host nucleases. Mutants NP299-5 (L299I/I300V) and NP313-2 (I313F) within this region form intact NP complexes but fail to replicate viral RNA, indicating disrupted RNA-NP contacts [6].
  • Polymerase Coupling: The C-terminal tail of NP (Nₜₐᵢₗ; aa 404–524) recruits the viral phosphoprotein (P) and RNA-dependent RNA polymerase (L). Although 321-336 lies outside Nₜₐᵢₗ, it anchors the structural core enabling Nₜₐᵢₗ flexibility. This allows P to switch between transcription (binding assembled NP) and replication (binding unassembled NP for nascent RNA encapsidation) modes [4] [8]. In vitro reconstitution assays confirm purified NP suffices for RNA encapsidation during replication, underscoring its autonomy in genome packaging [2].

Structural Dynamics of Helical Polymerization in Nucleocapsid Formation

Cryo-EM structures of SeV nucleocapsids (2.9 Å helical stem; 3.9 Å clam-shaped joint) reveal how residue 321-336 modulates helical flexibility [1] [5]:

  • N-Hole Stabilization: Loop₂₄₀–₂₄₈ from NPᵢ₋₁ inserts into an N-terminal "hole" formed by loops²⁰⁻⁴⁶, ⁹²⁻¹⁰², and ³¹²⁻³²⁰ of NPᵢ. Residues 321-336 (within loop³¹²⁻³²⁰) contribute to this hole’s electropositive surface, facilitating inter-protomer docking (Fig. 2b). This novel interface supplements classical domain-swapping.
  • Curvature Control: The disordered C-terminal tail (Nₜₐᵢₗ) regulates nucleocapsid curvature. Residues 321-336 anchor the ordered core to Nₜₐᵢₗ, enabling allosteric modulation of helix geometry. Cleaving Nₜₐᵢₗ yields straighter filaments (NC꜀ₗₑₐᵥₑ𝒹), confirming its role in flexibility [1] [7].
  • Double-Headed Junction: At the clam-shaped joint, two RNA genomes terminate without hybridization. The 321-336 segment helps stabilize this hyper-closed state by reinforcing CTD-CTD contacts between opposing filaments, enabling nucleation of bidirectional helix growth [5].

Table 2: Cryo-EM Structural Parameters of SeV Nucleocapsids

Structure ComponentSymmetryResolution (Å)Key Features
Helical Stem (NCᴡᴛ)Helical4.1 / 4.6Two conformers with variable twist/rise; RNA density visible
Helical Stem (NC꜀ₗₑₐᵥₑ𝒹)Helical2.9Nₜₐᵢₗ-cleaved; straightened helix; poly-U RNA modeled
Clam-Shaped JointC₂3.9Tail-to-tail dimerization; discontinuous RNA; hyper-closed CTD interface

Conformational Flexibility: NMR studies classify Nₜₐᵢₗ as intrinsically disordered (IDR). Residual dipolar couplings (RDCs) show that residues 321-336 exhibit transient helical propensity, allowing dynamic switching between RNA synthesis (expanded helix) and packaging (condensed helix) states [7] [8]. This plasticity is critical for accommodating polymerase movement during replication.

Properties

Product Name

Sendai virus nucleoprotein(321-336)

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C85H110N20O23

Molecular Weight

1779.9 g/mol

InChI

InChI=1S/C85H110N20O23/c1-44(2)31-59(77(119)101-62(35-51-38-89-57-16-10-9-15-55(51)57)78(120)103-65(42-106)80(122)100-61(76(118)95-47(5)85(127)128)33-49-19-23-53(107)24-20-49)98-72(114)45(3)93-82(124)67-18-12-30-105(67)84(126)64(34-50-21-25-54(108)26-22-50)102-79(121)63(37-68(87)109)97-70(111)41-91-81(123)66-17-11-29-104(66)83(125)46(4)94-75(117)60(32-48-13-7-6-8-14-48)99-74(116)58(27-28-71(112)113)96-69(110)40-90-73(115)56(86)36-52-39-88-43-92-52/h6-10,13-16,19-26,38-39,43-47,56,58-67,89,106-108H,11-12,17-18,27-37,40-42,86H2,1-5H3,(H2,87,109)(H,88,92)(H,90,115)(H,91,123)(H,93,124)(H,94,117)(H,95,118)(H,96,110)(H,97,111)(H,98,114)(H,99,116)(H,100,122)(H,101,119)(H,102,121)(H,103,120)(H,112,113)(H,127,128)/t45-,46-,47-,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1

InChI Key

YAKIXKJAOQLLHY-URNPWVMDSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)N

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